molecular formula C7H10O B1295733 Spiro[2.4]heptan-4-one CAS No. 5771-32-4

Spiro[2.4]heptan-4-one

Cat. No.: B1295733
CAS No.: 5771-32-4
M. Wt: 110.15 g/mol
InChI Key: JLRNROCUCFGKNE-UHFFFAOYSA-N
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Description

Spiro[2.4]heptan-4-one is a bicyclic organic compound featuring a spirocyclic architecture where a cyclopropane ring is fused to a cyclopentanone moiety. Its molecular formula is C₇H₁₀O, with a molecular weight of 110.154 g/mol . Key physicochemical properties include a density of 1.05 g/cm³, boiling point of 175.3°C, and a refractive index of 1.551 . The compound’s strained cyclopropane ring and ketone functionality make it a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

spiro[2.4]heptan-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-6-2-1-3-7(6)4-5-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLRNROCUCFGKNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973303
Record name Spiro[2.4]heptan-4-one
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5771-32-4
Record name Spiro[2.4]heptan-4-one
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Record name Spiro[2.4]heptan-4-one
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Record name spiro[2.4]heptan-4-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

Spiro[2.4]heptan-4-one can be synthesized through various methods. One common approach involves the transformation of bicyclic ketones. For instance, the compound can be prepared from bicyclic ketone precursors through Baeyer-Villiger oxidation followed by epoxidation . Another method involves the conjugate addition of organocuprate reagents to α,β-unsaturated ketones derived from this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential industrial applications. The scalability of these synthetic routes would depend on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.4]heptan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include spirocyclic lactones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of spiro[2.4]heptan-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, spirocyclic compounds can modulate enzyme activity, inhibit microbial growth, and interfere with cancer cell proliferation. These effects are mediated through binding to specific proteins and altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Spirocyclic Compounds

Structural Analogues with Heteroatoms

5-Oxaspiro[2.4]heptan-4-one
  • Molecular Formula : C₆H₈O₂ .
  • Structural Difference : Incorporates an oxygen atom in the five-membered ring (SMILES: C1CC12CCOC2=O), altering electronic properties and reactivity compared to the parent spiroketone.
  • Reactivity : The ether oxygen may stabilize intermediates in oxidation reactions or participate in hydrogen bonding.
5-Azathis compound
  • Molecular Formula: C₆H₉NO .
  • Structural Difference : Replaces a carbon with nitrogen in the five-membered ring, introducing basicity and hydrogen-bonding capability.
  • Applications: Valued in drug discovery for its rigid, conformationally constrained scaffold, which enhances target binding selectivity . Derivatives like 5-Benzyl-7-(hydroxyimino)-5-azathis compound (C₁₄H₁₆N₂O₂) feature oxime groups for further functionalization .
7-Amino-5-azathis compound
  • Molecular Formula : C₆H₁₀N₂O .
  • Functionalization: The amino group enables conjugation or derivatization, expanding utility in peptidomimetics or enzyme inhibitors .

Substituted Derivatives

Thiocyanate and Sulfur Derivatives
  • rel-(2S,3S)-1,1-Dimethyl-2-thiocyanatothis compound (8a) Yield: 37% .
  • rel-(2S,3S)-1,1-Dimethyl-2-(phenylthio)spiro[2.3]hexan-4-one (6b)

    • Yield : 76% .
    • Comparison : Replacement of the cyclopropane with a cyclobutane ring (spiro[2.3] system) reduces ring strain but alters reactivity.
Iodinated Derivatives
  • rel-(2S,3S)-2-Iodo-1,1-dimethylthis compound (2a)
    • Yield : 66% .
    • Utility : The iodine atom serves as a leaving group for cross-coupling reactions (e.g., Pd-catalyzed couplings to form aryl or ethynyl derivatives) .

Physicochemical and Spectral Properties

Compound Molecular Formula Boiling Point (°C) Key MS Fragments Notable Reactivity/Stability
This compound C₇H₁₀O 175.3 m/z 67 (keto-ene cleavage) Photolysis yields allylcyclopropylcarboxaldehyde
5-Oxathis compound C₆H₈O₂ Not reported Not available Ether oxygen enhances solubility
5-Azathis compound C₆H₉NO Not reported Not available Nitrogen enables H-bonding
Spiro[4.4]non-l-ene C₉H₁₄ Not reported m/z 96, 68 (cyclopentadiene cleavage) Higher ring strain alters fragmentation

Biological Activity

Spiro[2.4]heptan-4-one, with the molecular formula C7_7H10_{10}O, is a spirocyclic compound characterized by a unique structural arrangement that includes a cyclopropane ring fused to a cyclohexanone ring. This distinctive configuration not only influences its chemical properties but also its biological activity, making it an interesting subject for research in medicinal chemistry and pharmacology.

The synthesis of this compound can be achieved through various methods, including Baeyer-Villiger oxidation followed by epoxidation of bicyclic ketone precursors. The compound is known to undergo several types of reactions, such as oxidation, reduction, and nucleophilic substitution, resulting in various derivatives that may exhibit differing biological activities .

Biological Activity Overview

Research indicates that this compound and its derivatives possess significant biological activities, primarily in the following areas:

  • Antimicrobial Activity : Several studies have highlighted the potential of this compound derivatives to inhibit the growth of various microbial strains. This property is attributed to their ability to interact with microbial enzymes or cellular structures.
  • Anticancer Properties : The compound has been investigated for its anticancer effects, with some derivatives showing promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Receptor Interactions : Certain derivatives have demonstrated interactions with specific biological receptors, influencing pathways related to inflammation and immune responses. For example, spiro[2.4]heptan-4-amine has been studied for its agonistic activity on ALX receptors involved in inflammatory processes.

The biological effects of this compound are mediated through various mechanisms:

  • Enzyme Modulation : Compounds derived from this compound can modulate the activity of enzymes critical for microbial survival and cancer cell metabolism.
  • Cellular Interference : By binding to specific proteins or receptors, these compounds can alter cellular processes such as signal transduction pathways involved in inflammation and tumorigenesis.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of several spirocyclic compounds against Staphylococcus aureus and Escherichia coli, revealing that certain derivatives exhibited significant inhibitory activity at low concentrations.
  • Anticancer Research : Research published in the National Cancer Institute's Development Therapeutics Program reported on the anticancer potential of this compound derivatives against various cancer cell lines, indicating selective cytotoxicity without affecting normal cells significantly.
  • Receptor Binding Studies : Investigations into the binding affinity of spiro[2.4]heptan-4-amine at ALX receptors showed promising results for its use in treating inflammatory diseases, suggesting that modifications to its structure could enhance therapeutic efficacy.

Comparative Analysis of Similar Compounds

Compound NameStructure TypeUnique Features
This compoundKetoneLacks amine functionality; used in synthetic pathways
Spiro[2.3]hexan-4-oneKetoneDifferent ring structure; varied biological implications
1-Methylspiro[2.4]heptan-4-amineAmineMethyl substitution alters receptor interactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[2.4]heptan-4-one
Reactant of Route 2
Spiro[2.4]heptan-4-one

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